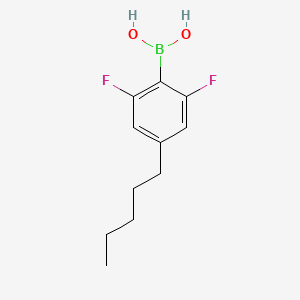
(2,6-difluoro-4-pentylphenyl)boronic acid
Übersicht
Beschreibung
(2,6-difluoro-4-pentylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a difluorinated phenyl ring with a pentyl substituent. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-difluoro-4-pentylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2,6-difluoro-4-pentylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions generally involve:
Temperature: Room temperature to reflux conditions.
Solvent: Anhydrous ether or tetrahydrofuran (THF).
Reagents: Trimethyl borate, water for hydrolysis.
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale borylation reactions using organometallic intermediates. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-difluoro-4-pentylphenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.
Oxidation: The boronic acid can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenolic compounds.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2,6-difluoro-4-pentylphenyl)boronic acid has diverse applications in scientific research:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (2,6-difluoro-4-pentylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the difluoro and pentyl substituents, making it less sterically hindered and potentially less reactive in certain contexts.
2,6-Difluoro-4-methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a pentyl group, which can influence its reactivity and applications.
2,6-Difluoro-4-formylphenylboronic Acid: Contains a formyl group, making it more reactive towards nucleophiles.
Uniqueness
(2,6-difluoro-4-pentylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can enhance its performance in certain synthetic applications, particularly in the formation of sterically demanding or electronically sensitive products.
Eigenschaften
Molekularformel |
C11H15BF2O2 |
|---|---|
Molekulargewicht |
228.05 g/mol |
IUPAC-Name |
(2,6-difluoro-4-pentylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BF2O2/c1-2-3-4-5-8-6-9(13)11(12(15)16)10(14)7-8/h6-7,15-16H,2-5H2,1H3 |
InChI-Schlüssel |
XFDTVPZXFVONLZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1F)CCCCC)F)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














